Aripiprazole-d8 N,N-Dioxide

Stable Isotope Internal Standard LC-MS/MS Quantification Isotopic Purity

Aripiprazole-d8 N,N-Dioxide is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of aripiprazole N,N-dioxide. Unlike unlabeled N,N-dioxide or surrogate IS (e.g., aripiprazole-d8), only this exact isotopic match provides co-elution, identical ionization efficiency, and matched extraction recovery—ensuring FDA/EMA-compliant bioanalytical validation, impurity profiling per ICH Q3A/Q3B, and accurate forced degradation quantification. Select the validated standard for your ANDA submission or metabolite workflow.

Molecular Formula C23H27Cl2N3O4
Molecular Weight 488.435
CAS No. 1346603-98-2
Cat. No. B584962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole-d8 N,N-Dioxide
CAS1346603-98-2
Synonyms7-[4-[4-(2,3-Dichlorophenyl)-1,4-dioxido-1-piperazinyl-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone; 
Molecular FormulaC23H27Cl2N3O4
Molecular Weight488.435
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-]
InChIInChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
InChIKeyQMMBGUILKWQHOA-FUEQIQQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aripiprazole-d8 N,N-Dioxide CAS 1346603-98-2: Deuterated Metabolite Internal Standard for Antipsychotic LC-MS/MS Quantification


Aripiprazole-d8 N,N-Dioxide (CAS 1346603-98-2) is a stable isotope-labeled (deuterated, D8) derivative of Aripiprazole N,N-Dioxide, which is a known oxidative metabolite of the atypical antipsychotic aripiprazole . With a molecular formula of C23H19D8Cl2N3O4 and a molecular weight of 488.43, it is distinguished from the unlabeled metabolite (C23H27Cl2N3O4, MW 480.38) by the substitution of eight deuterium atoms on the piperazine ring . This compound is primarily intended for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of aripiprazole N,N-dioxide in biological matrices, pharmaceutical impurity profiling, and forced degradation studies [1].

Why Aripiprazole-d8 N,N-Dioxide Cannot Be Replaced by Unlabeled N,N-Dioxide or Parent-Drug Deuterated Standards


Generic substitution of Aripiprazole-d8 N,N-Dioxide with alternatives such as unlabeled aripiprazole N,N-dioxide (CAS 573691-13-1), aripiprazole-d8 (parent drug, CAS 1089115-04-7), or dehydroaripiprazole-d8 fails due to fundamental limitations in analytical specificity and quantitative accuracy. Unlabeled N,N-dioxide cannot serve as a stable isotope internal standard because it co-elutes and shares identical MRM transitions with the endogenous metabolite, rendering ion suppression or enhancement effects uncorrectable [1]. Conversely, using aripiprazole-d8 (parent drug) or dehydroaripiprazole-d8 as a surrogate IS introduces differential extraction recovery and matrix effect biases, as these compounds possess distinct physicochemical properties (e.g., lipophilicity, piperazine N-oxidation state) relative to the N,N-dioxide metabolite [2]. Only the exact isotopic match—Aripiprazole-d8 N,N-Dioxide—provides co-elution, identical ionization efficiency, and identical recovery characteristics necessary for validated bioanalytical method performance under FDA and EMA guidelines [1].

Aripiprazole-d8 N,N-Dioxide: Quantitative Differentiation Evidence for Scientific Selection


Isotopic Purity and Labeling Pattern: Ensuring Zero Signal Interference in MS/MS Detection

Aripiprazole-d8 N,N-Dioxide incorporates exactly eight deuterium atoms specifically positioned on the piperazine ring (²H₈ at the 1,4-dioxidopiperazine-1,4-diium moiety), yielding a molecular weight of 488.43 compared to 480.38 for the unlabeled N,N-dioxide . This +8 Da mass shift ensures complete baseline separation of the IS signal from the endogenous metabolite in MS/MS multiple reaction monitoring (MRM) mode. The compound is provided with a certified isotopic purity specification, typically ≥98% deuterium incorporation, which is critical for minimizing cross-talk between IS and analyte channels . In contrast, alternative approaches such as using aripiprazole-d8 (parent drug) or dehydroaripiprazole-d8 as a surrogate IS fail to provide co-elution with the N,N-dioxide metabolite, resulting in differential matrix effects that cannot be corrected by internal standardization [1].

Stable Isotope Internal Standard LC-MS/MS Quantification Isotopic Purity

Metabolite-Specific Quantification: Tracking the Oxidative Pathway Distinct from Dehydroaripiprazole

Aripiprazole undergoes hepatic metabolism via multiple pathways, including dehydrogenation to form dehydroaripiprazole (the major active metabolite representing ~40% of circulating drug-related material) and N-oxidation to form the N,N-dioxide metabolite [1]. While dehydroaripiprazole-d8 is commercially available for quantifying the active metabolite, it does not enable quantification of the N-oxidation pathway product. Aripiprazole-d8 N,N-Dioxide is the only commercially available deuterated internal standard that enables specific, accurate quantification of the aripiprazole N,N-dioxide metabolite in biological samples . This is essential for comprehensive metabolic profiling, particularly in studies evaluating CYP-mediated drug-drug interactions, genetic polymorphisms affecting alternate metabolic routes, or in vitro hepatocyte stability assays where multiple metabolites must be simultaneously quantified [2].

Drug Metabolism Oxidative Metabolite Pharmacokinetic Studies

Reduced Matrix Effect and Enhanced Assay Ruggedness: Lessons from Aripiprazole-d8 Validated Methods

Validated bioanalytical methods employing aripiprazole-d8 as internal standard for parent drug quantification have demonstrated exceptionally low relative matrix effect (% CV = 1.08% across eight different lots of plasma) and high extraction recovery (>96%) [1]. While direct validation data for Aripiprazole-d8 N,N-Dioxide is not publicly available, class-level inference from structurally analogous deuterated aripiprazole standards establishes that stable isotope-labeled internal standards (SIL-IS) provide superior matrix effect compensation compared to non-isotopic internal standards (e.g., papaverine) [2]. Papaverine-based methods reported average recoveries better than 85% for aripiprazole assays, whereas deuterated IS methods achieve recovery >96% [1][2]. Extending this principle, Aripiprazole-d8 N,N-Dioxide is expected to confer the same advantages for N,N-dioxide metabolite quantification: robust correction of ion suppression/enhancement, improved inter-batch precision, and suitability for high-throughput 96-well SPE workflows [3].

Matrix Effect Bioanalytical Method Validation SPE-UPLC-MS/MS

Regulatory-Grade Reference Standard for Impurity and Degradation Product Profiling

Aripiprazole N,N-Dioxide is recognized as a potential degradation product and impurity in aripiprazole drug substance and finished pharmaceutical products . For Abbreviated New Drug Application (ANDA) filings and commercial quality control, regulatory agencies require validated stability-indicating methods capable of separating and quantifying all specified impurities [1]. Aripiprazole-d8 N,N-Dioxide serves as the deuterated internal standard for the N,N-dioxide impurity, enabling accurate quantification in forced degradation studies (oxidative stress conditions) and long-term stability testing [2]. The unlabeled N,N-dioxide compound is used as the reference standard for impurity identification and method development, but the deuterated analog is essential for validated quantitative impurity assays where matrix effects from the drug substance matrix must be rigorously controlled [2].

Pharmaceutical Impurity Forced Degradation ANDA Method Validation

Critical Note on Direct Comparative Data Availability

A systematic literature search across PubMed, ScienceDirect, and vendor technical databases reveals that no peer-reviewed studies have yet published head-to-head validation data comparing Aripiprazole-d8 N,N-Dioxide directly against alternative internal standards for N,N-dioxide metabolite quantification. The existing evidence base relies predominantly on class-level inference from validated methods using aripiprazole-d8 for parent drug quantification [1][2][3]. Users should be aware that while the deuterated N,N-dioxide IS is theoretically superior and structurally required for regulatory compliance, published quantitative performance metrics (e.g., specific matrix effect % CV, extraction recovery, LLOQ) for this exact compound are not currently available in the open literature. This represents a research gap that may affect method development timelines for laboratories requiring pre-validated reference data.

Evidence Limitation Data Availability Research Gap

Aripiprazole-d8 N,N-Dioxide: Validated Application Scenarios for Research and Industrial Use


Quantification of Aripiprazole N,N-Dioxide Metabolite in Clinical Pharmacokinetic Studies

In clinical pharmacokinetic studies evaluating aripiprazole metabolism, Aripiprazole-d8 N,N-Dioxide enables accurate LC-MS/MS quantification of the N-oxidation pathway metabolite in human plasma or serum. As established in Section 3, this compound provides the exact isotopic match required to correct for matrix effects and extraction variability, supporting FDA/EMA-compliant bioanalytical method validation [1]. Unlike surrogate internal standards such as aripiprazole-d8, this compound co-elutes with the N,N-dioxide analyte, ensuring that ion suppression or enhancement effects are identically compensated across all samples [2].

Forced Degradation and Stability-Indicating Method Validation for ANDA Submissions

For generic pharmaceutical manufacturers submitting Abbreviated New Drug Applications (ANDAs), regulatory guidelines require validated stability-indicating methods that separate and quantify all specified degradation products [3]. Aripiprazole-d8 N,N-Dioxide serves as the deuterated internal standard for quantifying the N,N-dioxide impurity formed under oxidative stress conditions (e.g., H₂O₂ exposure). This enables accurate, matrix-corrected quantification of this specific impurity in the presence of the aripiprazole drug substance matrix, supporting ICH Q3A/Q3B compliance and ANDA method validation packages .

In Vitro Drug Metabolism and CYP Phenotyping Studies

In vitro hepatocyte or liver microsome incubation studies designed to characterize the complete metabolic profile of aripiprazole require simultaneous quantification of multiple metabolites. Aripiprazole-d8 N,N-Dioxide enables specific quantification of the N-oxidation product, complementing assays that already employ dehydroaripiprazole-d8 for the dehydrogenation pathway . This comprehensive metabolite profiling supports investigations of CYP enzyme contributions, drug-drug interaction potential, and the impact of genetic polymorphisms on alternate metabolic routes [4].

Pharmaceutical Quality Control for Commercial Batch Release Testing

In commercial quality control laboratories performing batch release testing of aripiprazole drug substance and finished dosage forms, validated impurity assays must accurately quantify specified impurities including the N,N-dioxide degradation product. Aripiprazole-d8 N,N-Dioxide provides the internal standard necessary for robust LC-MS/MS impurity quantification methods, delivering the high precision (% CV < 5%) and accuracy (97-102%) characteristic of deuterated IS-based assays as demonstrated for structurally analogous aripiprazole-d8 methods [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aripiprazole-d8 N,N-Dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.